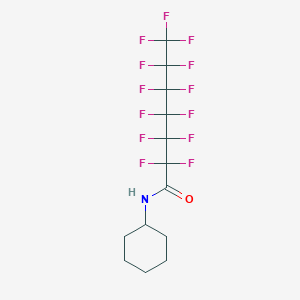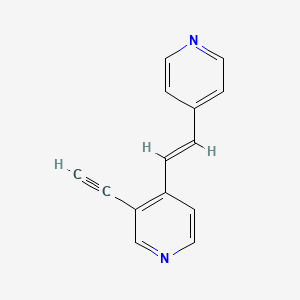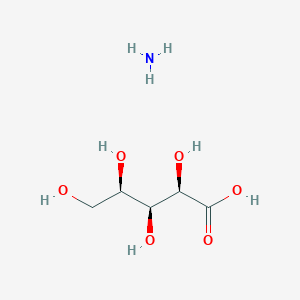
4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide is a complex organic compound with the molecular formula C23H15ClN2O4S This compound is known for its unique structural features, which include a naphthamide core, a phenyl group, and a nitrophenyl thioether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenyl thiol with 1-hydroxy-N-phenyl-2-naphthamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-((2-Chloro-4-nitrophenyl)thio)benzyl N-(phenylsulfonyl)glycinate
- N-[4-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide
Uniqueness
4-((2-Chloro-4-nitrophenyl)thio)-1-hydroxy-N-phenyl-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthamide core and nitrophenyl thioether moiety make it particularly interesting for various research applications, setting it apart from other similar compounds.
特性
分子式 |
C23H15ClN2O4S |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
4-(2-chloro-4-nitrophenyl)sulfanyl-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H15ClN2O4S/c24-19-12-15(26(29)30)10-11-20(19)31-21-13-18(22(27)17-9-5-4-8-16(17)21)23(28)25-14-6-2-1-3-7-14/h1-13,27H,(H,25,28) |
InChIキー |
DFMABLHCMDWXDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=C(C=C(C=C4)[N+](=O)[O-])Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
![Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate](/img/structure/B12053433.png)
![4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053434.png)


![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053454.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12053464.png)

![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12053471.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)




